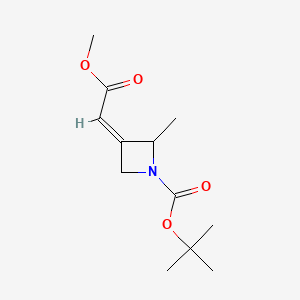
Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(2-methoxy-2-oxo-ethylidene)-2-methyl-azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C11H17NO4. This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and its tert-butyl ester group. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-methoxy-2-oxo-ethylidene)-2-methyl-azetidine-1-carboxylate typically involves the reaction of N-Boc-3-azetidinone with methyl triphenylphosphoranylidene acetate in dichloromethane (DCM) under reflux conditions. The reaction proceeds as follows :
Reagents: N-Boc-3-azetidinone, methyl triphenylphosphoranylidene acetate, dichloromethane.
Conditions: Reflux for 6 hours.
Purification: The reaction mixture is purified by column chromatography using a 1:1 mixture of ethyl acetate and hexane.
Industrial Production Methods
While specific industrial production methods for tert-butyl 3-(2-methoxy-2-oxo-ethylidene)-2-methyl-azetidine-1-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(2-methoxy-2-oxo-ethylidene)-2-methyl-azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Ammonium Hydroxide: Used in ethanol at 100°C for 9 hours.
Cyanoacetic Acid: Used with 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and triethylamine in tetrahydrofuran at 20°C.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(2-methoxy-2-oxo-ethylidene)-2-methyl-azetidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique structural features.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(2-methoxy-2-oxo-ethylidene)-2-methyl-azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate .
- Tert-butyl 4-(2-methoxy-2-oxo-ethylidene)piperidine-1-carboxylate .
Uniqueness
Tert-butyl 3-(2-methoxy-2-oxo-ethylidene)-2-methyl-azetidine-1-carboxylate is unique due to its azetidine ring structure, which is less common compared to other nitrogen-containing rings like piperidine. This unique structure imparts distinct reactivity and potential biological activity, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C12H19NO4 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
tert-butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-8-9(6-10(14)16-5)7-13(8)11(15)17-12(2,3)4/h6,8H,7H2,1-5H3/b9-6- |
Clave InChI |
GZQOKCJBGCLLRP-TWGQIWQCSA-N |
SMILES isomérico |
CC1/C(=C\C(=O)OC)/CN1C(=O)OC(C)(C)C |
SMILES canónico |
CC1C(=CC(=O)OC)CN1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















